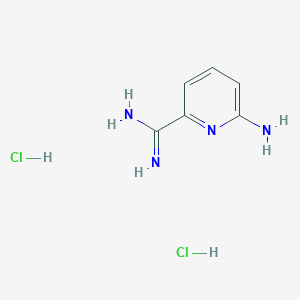

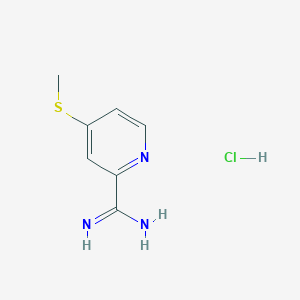

6-Aminopyridine-2-carboximidamide dihydrochloride

Übersicht

Beschreibung

6-Aminopyridine-2-carboximidamide dihydrochloride is a chemical compound with the CAS Number: 1432679-10-1 . It is a powder form substance .

Synthesis Analysis

The synthesis of 6-Aminopyridine-2-carboximidamide dihydrochloride involves hydrothermal conditions . A mixture of Cu (OAc)2⋅H2O, 6-aminopyridine-2-carboxylic acid, and distilled water in a Teflon-lined autoclave is kept under autogenous pressure at 353 K for 2 days . After cooling to room temperature at a rate of 5 K h−1, green crystals are collected by filtration and washed with distilled water .Molecular Structure Analysis

The molecular weight of 6-Aminopyridine-2-carboximidamide dihydrochloride is 209.08 . The Inchi Code is 1S/C6H8N4.2ClH/c7-5-3-1-2-4 (10-5)6 (8)9;;/h1-3H, (H2,7,10) (H3,8,9);2*1H .Chemical Reactions Analysis

6-Aminopyridine-2-carboximidamide dihydrochloride has been demonstrated to enable nickel-catalyzed cross-coupling of diverse basic nitrogen heterocycles with primary and secondary alkyl halides . It also binds divalent metal cations: copper (II), nickel (II), zinc (II), and lead (II) in acetonitrile .Physical And Chemical Properties Analysis

6-Aminopyridine-2-carboximidamide dihydrochloride is a powder form substance . The storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

Studies on crystal structures have shown that molecules like N′-aminopyridine-2-carboximidamide are linked by intermolecular hydrogen-bonding interactions, forming two-dimensional networks or chains, which are crucial for understanding molecular interactions and designing new materials (Francois Eya’ane Meva et al., 2017).

Synthetic Methodologies

The development of synthetic methodologies for 2-aminopyridines, which are structurally related to 6-aminopyridine-2-carboximidamide dihydrochloride, has been a focus due to their role as key structural cores in bioactive compounds. Efficient and flexible methods for their preparation have been explored, demonstrating the compound's relevance in organic synthesis (Jeanne L. Bolliger et al., 2011).

Chemical Reactions and Interactions

Research on the photochemical dimerization of 2-aminopyridines and their interactions provides insights into the chemical properties and reaction mechanisms of these compounds. Such studies contribute to the understanding of molecular behavior under different conditions and can lead to the development of novel reaction pathways (E. Taylor et al., 1963).

Bioactivity and Pharmacokinetics

The investigation of 2-aminopyridine-3,5-dicarbonitrile-based compounds, which share structural similarities with 6-aminopyridine-2-carboximidamide dihydrochloride, reveals significant bioactivity against prion replication. Such studies not only highlight the biological applications of these compounds but also their potential pharmacokinetic profiles, offering a basis for developing therapeutic agents (B. C. May et al., 2007).

Electrocatalysis

The electrocatalytic carboxylation of related compounds demonstrates the utility of 6-aminopyridine-2-carboximidamide dihydrochloride in electrochemical reactions. Such applications are significant for synthesizing valuable chemicals and understanding electrochemical processes (Q. Feng et al., 2010).

Wirkmechanismus

While the specific mechanism of action for 6-Aminopyridine-2-carboximidamide dihydrochloride is not available, it is worth noting that similar compounds like Amifampridine are known to selectively block presynaptic fast voltage-gated potassium channels, thereby prolonging cell membrane depolarization and action potential, and augmenting calcium transport into the nerve endings .

Safety and Hazards

Zukünftige Richtungen

While specific future directions for 6-Aminopyridine-2-carboximidamide dihydrochloride are not available, it is worth noting that similar compounds like 2-Aminopyridine are known for the synthesis of diverse biological molecules and are used as pharmacophores against various biological targets . This suggests potential future directions in drug discovery and development.

Eigenschaften

IUPAC Name |

6-aminopyridine-2-carboximidamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4.2ClH/c7-5-3-1-2-4(10-5)6(8)9;;/h1-3H,(H2,7,10)(H3,8,9);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBEYEYNJKKZYAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N)C(=N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Aminopyridine-2-carboximidamide dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B1377359.png)

![5-[(Dimethylamino)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride](/img/structure/B1377360.png)

![3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride](/img/structure/B1377364.png)

![3-[1-(Aminomethyl)cyclobutyl]butan-1-ol](/img/structure/B1377366.png)